Cas no 957301-84-7 (3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid)
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-CHLORO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID
- 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- AKOS000302463
- 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoicacid
- 3-(4-Chloropyrazol-1-yl)-2-methyl-propanoic acid
- 957301-84-7
- 3-(4-chloropyrazol-1-yl)-2-methylpropanoic acid
- F2169-0845
- FT-0678773
- AKOS016345020
- MFCD04969849
- EN300-83716
- DTXSID10424511
-
- MDL: MFCD04969849
- Inchi: 1S/C7H9ClN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12)
- InChI Key: KQFNSKFMSFIBEY-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CC(C(=O)O)C
Computed Properties
- Exact Mass: 188.0352552g/mol
- Monoisotopic Mass: 188.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.1Ų
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C215611-100mg |
3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoic acid |
957301-84-7 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C215611-500mg |
3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoic acid |
957301-84-7 | 500mg |
$ 340.00 | 2022-04-01 | ||
| TRC | C215611-1g |
3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoic acid |
957301-84-7 | 1g |
$ 525.00 | 2022-04-01 | ||
| Fluorochem | 027871-250mg |
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
957301-84-7 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 027871-1g |
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
957301-84-7 | 95% | 1g |
£363.00 | 2022-03-01 | |
| Fluorochem | 027871-2g |
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
957301-84-7 | 95% | 2g |
£638.00 | 2022-03-01 | |
| Fluorochem | 027871-5g |
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
957301-84-7 | 95% | 5g |
£963.00 | 2022-03-01 | |
| Chemenu | CM530992-1g |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoicacid |
957301-84-7 | 98% | 1g |
$294 | 2022-06-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6127-100.0mg |
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
957301-84-7 | 95% | 100.0mg |
¥738.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6127-250.0mg |
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
957301-84-7 | 95% | 250.0mg |
¥983.0000 | 2025-04-11 |
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Suppliers
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Comprehensive Guide to 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 957301-84-7): Properties, Applications, and Market Insights
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 957301-84-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining a chloro-substituted pyrazole ring with a methylpropanoic acid side chain, making it valuable for various synthetic applications. Researchers and industry professionals frequently search for information about its synthesis methods, biological activity, and potential as a pharmaceutical intermediate.
The growing interest in heterocyclic compounds like 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid stems from their versatility in drug discovery. Recent trends show increased searches for "pyrazole derivatives in medicine" and "chloro-substituted heterocycles," reflecting the compound's relevance in developing new therapeutic agents. Its structural features make it particularly interesting for researchers working on anti-inflammatory drugs and central nervous system medications, though specific applications require further clinical validation.
From a chemical perspective, 957301-84-7 demonstrates several noteworthy characteristics. The presence of both carboxylic acid and pyrazole functionalities allows for diverse chemical modifications, making it a valuable building block in organic synthesis. Analytical studies typically focus on its solubility profile, stability under various conditions, and reactivity patterns—all critical factors for researchers considering its use in complex synthetic pathways.
The market for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has shown steady growth, particularly in regions with strong pharmaceutical research sectors. Industry reports indicate rising demand for high-purity intermediates, with manufacturers focusing on scalable synthetic routes and improved purification techniques. Current market analysis reveals particular interest from companies specializing in custom synthesis and contract research organizations serving the drug development sector.
Quality control remains paramount when working with 957301-84-7. Standard analytical methods include HPLC purity testing, mass spectrometry for structural confirmation, and residual solvent analysis. These procedures ensure the compound meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact research outcomes or final product quality.
Environmental and safety considerations for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during handling. Disposal should comply with local regulations for organic chemical waste, with particular attention to potential environmental persistence of the chloro-substituted component.
Recent patent literature reveals growing intellectual property activity surrounding pyrazole-containing compounds, including derivatives similar to 957301-84-7. This trend underscores the compound's potential value in proprietary drug formulations and specialized chemical applications. Researchers monitoring patent landscapes in medicinal chemistry or agrochemicals may find this compound particularly interesting for novel composition development.
Future research directions for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid may explore its potential in targeted drug delivery systems or as a precursor for bioconjugates. The compound's modular structure lends itself well to structure-activity relationship studies, a frequent topic in current medicinal chemistry research. Additionally, its application in developing small molecule inhibitors represents another promising avenue given the pharmaceutical industry's focus on this therapeutic approach.
For researchers sourcing 957301-84-7, considerations include supplier reliability, batch-to-batch consistency, and available technical documentation. The compound is typically supplied as a white to off-white crystalline powder, with specifications including purity grade (usually ≥95% by HPLC), melting point range, and spectroscopic data for verification purposes.
In conclusion, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid represents an important chemical intermediate with diverse potential applications in life sciences research. Its unique structural features and synthetic versatility continue to attract interest from both academic and industrial researchers exploring new bioactive compounds and specialty chemicals. As research into heterocyclic pharmaceuticals advances, this compound will likely maintain its relevance in chemical development pipelines.
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